2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromophenyl group at the 2-position, a methyl group at the 6-position, and an aldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with bromine to introduce the bromophenyl group, followed by formylation to introduce the aldehyde group . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as phosphorus oxychloride (POCl3) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation yields the corresponding carboxylic acid.
- Reduction yields the corresponding alcohol.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to hydrophobic pockets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Comparison:
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and binding properties.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Contains chlorine atoms instead of bromine, which affects its electronic properties and reactivity.
The uniqueness of 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H11BrN2O |
---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H11BrN2O/c1-10-2-7-14-17-15(13(9-19)18(14)8-10)11-3-5-12(16)6-4-11/h2-9H,1H3 |
InChI Key |
YHRPCDRTVCCWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C3=CC=C(C=C3)Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.